molecular formula C11H14O B14029193 1-Cyclobutyl-4-methoxybenzene

1-Cyclobutyl-4-methoxybenzene

Cat. No.: B14029193
M. Wt: 162.23 g/mol
InChI Key: YMHQUXBZBABZGY-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-methoxybenzene is an organic compound with the molecular formula C11H14O It consists of a benzene ring substituted with a cyclobutyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclobutyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, favoring ortho and para positions.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the cyclobutyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Nitration: Formation of 1-cyclobutyl-2-nitro-4-methoxybenzene and 1-cyclobutyl-4-nitro-4-methoxybenzene.

    Oxidation: Formation of 1-cyclobutyl-4-methoxybenzoic acid.

    Reduction: Formation of 1-cyclobutyl-4-methoxycyclohexane.

Scientific Research Applications

1-Cyclobutyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cyclobutyl and methoxy substituents on biological activity.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclobutyl-4-methoxybenzene is unique due to the combination of the cyclobutyl and methoxy groups, which impart distinct chemical and physical properties. The cyclobutyl group introduces ring strain, while the methoxy group enhances the compound’s reactivity towards electrophilic aromatic substitution.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-cyclobutyl-4-methoxybenzene

InChI

InChI=1S/C11H14O/c1-12-11-7-5-10(6-8-11)9-3-2-4-9/h5-9H,2-4H2,1H3

InChI Key

YMHQUXBZBABZGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCC2

Origin of Product

United States

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